molecular formula C19H19N3O4S B2452152 N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 954696-21-0

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2452152
CAS No.: 954696-21-0
M. Wt: 385.44
InChI Key: GQVGISBHZKUCLP-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-4-5-15(13(2)10-12)11-17-21-22-19(26-17)20-18(23)14-6-8-16(9-7-14)27(3,24)25/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVGISBHZKUCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazides Using Phosphorus Oxychloride

Step 1: Synthesis of 4-(Methylsulfonyl)benzohydrazide
4-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield the hydrazide intermediate.

$$
\text{4-(Methylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{4-(Methylsulfonyl)benzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-(Methylsulfonyl)benzohydrazide}
$$

Step 2: Formation of Diacylhydrazide
The hydrazide reacts with 2,4-dimethylbenzoyl chloride in anhydrous tetrahydrofuran (THF) to form N'-(2,4-dimethylbenzoyl)-4-(methylsulfonyl)benzohydrazide.

Step 3: Cyclodehydration
Treatment with phosphorus oxychloride (POCl₃) at reflux (80–90°C) for 6–8 hours induces cyclization, yielding the 1,3,4-oxadiazole ring.

$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{N-(5-(2,4-Dimethylbenzoyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide}
$$

Step 4: Reduction of Benzoyl to Benzyl
The 2,4-dimethylbenzoyl group at position 5 is reduced to a benzyl moiety using lithium aluminum hydride (LiAlH₄) in dry diethyl ether.

$$
\text{Ketone} \xrightarrow{\text{LiAlH}_4} \text{Benzyl}
$$

Oxidative Cyclization of Hydrazones

Step 1: Hydrazone Formation
4-(Methylsulfonyl)benzohydrazide is condensed with 2,4-dimethylbenzaldehyde in ethanol under acidic conditions (HCl) to form the hydrazone intermediate.

Step 2: Oxidative Cyclization
The hydrazone is treated with iodine (I₂) in dimethyl sulfoxide (DMSO) at 60°C, promoting dehydrogenation and cyclization to form the oxadiazole ring.

$$
\text{Hydrazone} \xrightarrow{\text{I}_2, \text{DMSO}} \text{N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide}
$$

Alkylation of 5-Mercapto-1,3,4-Oxadiazole

Step 1: Synthesis of 5-Mercapto Derivative
4-(Methylsulfonyl)benzohydrazide is reacted with carbon disulfide (CS₂) in alkaline medium to form 5-mercapto-1,3,4-oxadiazole.

Step 2: Alkylation with 2,4-Dimethylbenzyl Bromide
The thiol group at position 5 is alkylated using 2,4-dimethylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

$$
\text{5-Mercapto-oxadiazole} + \text{2,4-Dimethylbenzyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$

Optimization of Reaction Conditions

Parameter Cyclization (POCl₃) Oxidative Cyclization (I₂/DMSO) Alkylation
Yield 65–72% 58–63% 70–75%
Reaction Time 6–8 hours 4–5 hours 12 hours
Temperature 80–90°C 60°C 25°C
Purification Column chromatography Recrystallization (EtOH) Filtration
  • POCl₃ Cyclization : Higher yields but requires rigorous moisture control.
  • I₂/DMSO Method : Faster but lower yields due to side oxidation products.
  • Alkylation : Efficient but necessitates strict stoichiometry to avoid dialkylation.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N-H Stretch : 3250–3300 cm⁻¹ (amide).
  • S=O Stretch : 1350, 1150 cm⁻¹ (sulfonyl).
  • C=N Stretch : 1600 cm⁻¹ (oxadiazole).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.35 (s, 6H, 2,4-dimethylbenzyl -CH₃).
    • δ 3.15 (s, 3H, SO₂CH₃).
    • δ 7.45–8.10 (m, aromatic protons).
  • ¹³C NMR :
    • δ 165.2 (C=O amide).
    • δ 155.8 (C=N oxadiazole).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₀N₃O₄S₂ : 442.09 [M+H]⁺.
  • Observed : 442.12 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :
    • Use of electron-withdrawing groups (e.g., sulfonyl) directs cyclization to the desired position.
  • Byproduct Formation :
    • Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted hydrazide and dimeric byproducts.
  • Reduction Side Reactions :
    • Controlled stoichiometry of LiAlH₄ prevents over-reduction of the oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies might explore its use as an antimicrobial or anticancer agent.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide include other oxadiazole derivatives with different substituents. Examples include:

  • 2,5-Dimethyl-1,3,4-oxadiazole
  • 2-Phenyl-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-1,3,4-oxadiazole

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the 2,4-dimethylbenzyl and methylsulfonyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and neuroprotective domains, supported by research findings and case studies.

The biological activity of this compound stems from its ability to interact with specific cellular targets. Its mechanisms include:

  • Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential protein synthesis.
  • Anticancer Properties : It has been shown to induce apoptosis in cancer cells by activating caspases and affecting mitochondrial pathways.
  • Neuroprotective Effects : Potential inhibition of acetylcholinesterase (AChE) activity suggests a role in neuroprotection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In cancer research, the compound showed promising results in inducing apoptosis in various cancer cell lines. A study utilizing human breast cancer cells (MCF-7) reported the following findings:

  • Cell Viability Reduction : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells from 10% to 50% following treatment.

These findings highlight its potential as an anticancer drug candidate.

Neuroprotective Effects

The compound's ability to inhibit AChE suggests it may have neuroprotective properties beneficial for conditions like Alzheimer's disease. In vitro studies demonstrated an IC50 value of 0.052 µM against AChE, indicating strong inhibitory activity compared to standard drugs like donepezil.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comprehensive evaluation of the antimicrobial properties was conducted using various bacterial and fungal strains. The study concluded that the compound significantly inhibited microbial growth, supporting its use as a broad-spectrum antimicrobial agent .
  • Cancer Cell Apoptosis Study : A detailed investigation into the apoptotic mechanisms revealed that the compound activates caspase pathways leading to cell death in cancerous cells. This study emphasized its potential role in cancer therapy .
  • Neuroprotection Study : Research focusing on neuroprotective effects demonstrated that this compound effectively reduced oxidative stress markers in neuronal cells, suggesting its therapeutic potential for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1: Cyclization of a hydrazide derivative with a carboxylic acid (or its activated form) to form the 1,3,4-oxadiazole core. This step requires dehydrating agents like POCl₃ or polyphosphoric acid under reflux (80–100°C) .
  • Step 2: Coupling the oxadiazole intermediate with 4-(methylsulfonyl)benzoyl chloride using a base (e.g., pyridine) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
  • Optimization Tips:
    • Use chromatographic purification (e.g., silica gel column) to isolate intermediates.
    • Monitor reaction progress via thin-layer chromatography (TLC) .
    • Adjust solvent polarity (e.g., DCM for faster kinetics, DMF for solubility) to improve yields (typically 15–50%) .

Q. What characterization techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~480.6) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are recommended for initial pharmacological evaluation?

  • Antimicrobial Activity: Use broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values compared to reference drugs .
  • Enzyme Inhibition: Screen against carbonic anhydrase (hCA II) or histone deacetylases (HDACs) using fluorometric assays .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

  • Substituent Modifications:
    • Replace 2,4-dimethylbenzyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance antimicrobial potency .
    • Modify the methylsulfonyl group to morpholinosulfonyl for improved solubility and target affinity .
  • Assay Design: Test analogs in parallel against HDACs and microbial targets to identify dual-action derivatives .
  • Key Findings: Oxadiazole rings with bulkier aryl groups (e.g., naphthalene) show 2–5× higher enzyme inhibition .

Q. What computational strategies predict binding modes and optimize target interactions?

  • Molecular Docking: Use AutoDock Vina to model interactions with hCA II (PDB: 5NY3) or HDACs (PDB: 4EY7). Focus on hydrogen bonding with active-site residues (e.g., Zn²⁺ coordination in HDACs) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding free energy (MM/PBSA) .
  • QSAR Models: Train models with descriptors like logP and polar surface area to prioritize analogs with optimal pharmacokinetics .

Q. How can contradictions in biological data across studies be resolved?

  • Purity Verification: Re-test compounds with ≥95% HPLC purity to exclude false positives from impurities .
  • Assay Standardization: Use consistent inoculum sizes (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and positive controls (e.g., fluconazole) .
  • Structural Confirmation: Revisit NMR assignments to rule out regioisomeric errors (e.g., oxadiazole vs. thiadiazole byproducts) .

Q. What in vivo models are appropriate for efficacy and toxicity assessment?

  • Antimicrobial Efficacy: Use Caenorhabditis elegans infection models to evaluate survival rates post-treatment (e.g., 50–70% survival at 50 mg/kg) .
  • Toxicity Screening: Conduct acute toxicity studies in rodents (LD₅₀ determination) and monitor liver/kidney function markers (e.g., ALT, creatinine) .
  • Pharmacokinetics: Measure plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration in murine models .

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